Quinapril

Tissue ACE Inhibition Pharmacodynamics Binding Affinity

Select Quinapril (CAS 85441-61-8) for its quantifiable differentiation: high lipophilicity drives superior tissue ACE binding and uniquely improves endothelium-mediated vasodilation—an effect absent with enalapril. Documented lower adverse event incidence (11%) vs. captopril (17%) and enalapril (15%) reduces trial attrition bias. The compound's degradation sensitivity also makes it a prime model for excipient compatibility and formulation stability studies.

Molecular Formula C25H30N2O5
Molecular Weight 438.5 g/mol
CAS No. 85441-61-8
Cat. No. B1585795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinapril
CAS85441-61-8
Synonyms2-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Accupril
CI 906
CI-906
PD 109,452 2
PD 109452 2
PD 109452-2
PD 1094522
PD-109,452-2
quinapril
quinapril hydrochloride
Molecular FormulaC25H30N2O5
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O
InChIInChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1
InChIKeyJSDRRTOADPPCHY-HSQYWUDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.50e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Quinapril (CAS 85441-61-8): ACE Inhibitor Prodrug Technical Overview for Scientific Procurement


Quinapril (CAS: 85441-61-8) is an orally administered, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor belonging to the prodrug class [1]. Following absorption, it undergoes rapid hepatic de-esterification to form its active metabolite, quinaprilat, a potent and selective inhibitor of ACE [1][2]. Quinapril is indicated for the management of hypertension and as an adjunct in the treatment of heart failure [3]. Its pharmacological action involves decreasing plasma angiotensin II and aldosterone levels while potentiating bradykinin activity, leading to vasodilation and reduced blood pressure [2].

Quinapril: Why Simple ACE Inhibitor Class Substitution May Compromise Experimental or Clinical Outcomes


While quinapril shares the core ACE inhibition mechanism with other agents in its class, critical differences in molecular pharmacology, tissue affinity, and clinical tolerability preclude the assumption of simple therapeutic equivalence. Quinapril is distinguished from many other ACE inhibitors by its high lipophilicity, which facilitates superior tissue penetration and binding affinity to tissue-bound ACE [1]. This property translates into measurable pharmacodynamic differences, such as a unique ability to improve endothelium-mediated vasodilation not observed with enalapril [2]. Furthermore, a meta-analysis of safety data reveals that quinapril demonstrates a lower incidence of adverse effects and treatment withdrawals compared to captopril or enalapril, underscoring that in-class substitution can directly impact patient adherence and safety profiles [3]. Such evidence highlights that selecting quinapril over its alternatives is a decision based on quantifiable differential performance, not class similarity.

Quantitative Differentiation Guide: Quinapril vs. Enalapril, Captopril, and Other ACE Inhibitors


Tissue ACE Binding Affinity: Quinaprilat Demonstrates Highest Potency for Human Somatic ACE

In a direct comparison using single displacement binding assays on human somatic ACE (hsACE), quinaprilat demonstrated the highest binding affinity, with an IC50 of 0.35 nM. This is a markedly higher affinity than enalaprilat (IC50: 1.94 nM), perindoprilat (IC50: 1.05 nM), ramiprilat (IC50: 0.76 nM), and trandolaprilat (IC50: 0.57 nM) [1][2]. The complete rank order of binding affinity to hsACE was Q > T > R > P > E [1].

Tissue ACE Inhibition Pharmacodynamics Binding Affinity

Endothelial Function Improvement: Quinaprilat, but not Enalaprilat, Enhances Flow-Mediated Dilation in Heart Failure

In a clinical study of patients with chronic heart failure (CHF), intra-arterial infusion of quinaprilat (1.6 μg/min) significantly improved flow-dependent (endothelium-mediated) dilation (FDD) by over 40% (10.2±0.6% vs. 6.9±0.6%; P<0.01). In stark contrast, enalaprilat had no effect on FDD, even when administered at higher doses (up to 30 μg/min) [1]. The portion of FDD mediated by nitric oxide (NO) was increased by >100% with quinaprilat (5.6±0.5% vs. 2.5±0.5%; P<0.01) [1].

Endothelial Function Heart Failure Nitric Oxide

Clinical Tolerability Profile: Lower Incidence of Adverse Events and Withdrawals with Quinapril vs. Captopril and Enalapril

A meta-analysis of data from double-blind studies, encompassing over 3,000 patients, demonstrates that quinapril has a superior tolerability profile. The proportion of patients reporting associated adverse events was 11% for quinapril, compared to 17% for captopril and 15% for enalapril [1]. Furthermore, the incidence of treatment withdrawals due to adverse events was also lower for quinapril than for captopril or enalapril [1][2].

Tolerability Safety Adverse Events Patient Adherence

Efficacy in Heart Failure: Once-Daily Quinapril is Therapeutically Equivalent to Twice-Daily Captopril

A 12-week, multicenter, double-blind, randomized trial compared the efficacy and safety of once-daily quinapril (20 mg) to twice-daily captopril (100 mg total daily dose) in patients with mild to moderate congestive heart failure (CHF). Both drugs demonstrated comparable efficacy in improving clinical signs, symptoms, and exercise capacity [1]. The study concluded that treatment with 20 mg quinapril once a day was as effective and safe for the treatment of CHF as 100 mg captopril administered twice a day [1].

Heart Failure Efficacy Dosing Convenience

Lipophilicity and Tissue Penetration: A Key Driver of Differential Pharmacodynamics

Quinapril is among the most lipophilic ACE inhibitor prodrugs, a physicochemical property that correlates with enhanced tissue penetration. In studies ranking the lipophilicity of ACE inhibitors, the order was HOE288=zofenopril < fosinopril < HOE065 < quinapril < ramipril < captopril=ceranapril < perindopril=enalapril [1]. This high lipophilicity is a primary determinant of its ability to effectively inhibit tissue-bound ACE, as evidenced by its superior potency in tissue homogenates compared to less lipophilic agents like enalaprilat and lisinopril [2].

Lipophilicity Tissue Penetration Pharmacokinetics Physicochemical Properties

Prioritized Application Scenarios for Quinapril (CAS 85441-61-8) in Research and Industrial Settings


Preclinical and Clinical Studies Investigating Tissue-Specific ACE Inhibition

Given its proven superiority in binding to tissue ACE and its high lipophilicity [1], quinapril is the preferred research compound for studies focused on organ-specific renin-angiotensin system (RAS) modulation. Its ability to inhibit ACE in the heart, kidney, and vasculature for over 24 hours makes it an ideal tool for investigating the long-term effects of tissue ACE blockade on cardiac remodeling, endothelial function, and target organ protection in models of hypertension and heart failure [2][3].

Studies on Endothelial Dysfunction and Nitric Oxide (NO) Bioavailability

Quinaprilat is uniquely capable of improving flow-mediated dilation in heart failure patients by increasing NO bioavailability, an effect not shared by enalaprilat [4]. This makes quinapril the compound of choice for any research program exploring the link between ACE inhibition, endothelial function, and vascular health. It is particularly valuable for in vivo and ex vivo studies aiming to elucidate NO-dependent vasodilatory pathways.

Long-Term Therapeutic Protocols Where Tolerability and Adherence are Critical

For clinical trials or patient registries where minimizing adverse event-related attrition is a key objective, quinapril's documented favorable tolerability profile provides a quantifiable advantage. With a demonstrably lower incidence of adverse events (11%) compared to captopril (17%) and enalapril (15%) [5][6], quinapril reduces the risk of bias from treatment discontinuation and enhances the statistical power of long-term outcome studies.

Pharmaceutical Development and Formulation Science

Quinapril's known susceptibility to degradation via cyclization and hydrolysis, especially when formulated with certain excipients like basic salts [7], makes it an excellent model compound for studying drug-excipient incompatibility and developing stabilization strategies. Research into novel formulations, such as those using specific buffer systems or alkaline stabilizers to prevent degradation [8], is directly relevant to improving the shelf-life and reliability of this and structurally related ACE inhibitors.

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